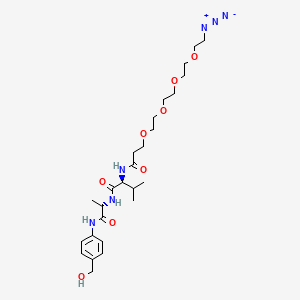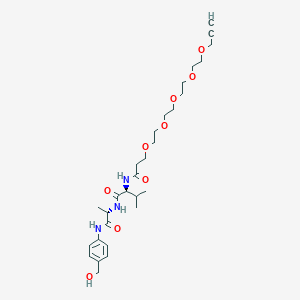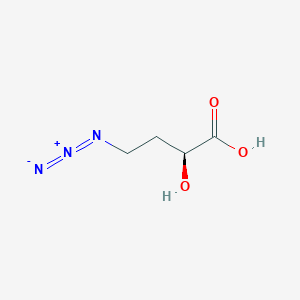
N3-L-Cit-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-L-Cit-OH is an azide-containing click chemistry reagent used for constructing peptidomimetic antibody-drug conjugate linkers via click-chemistry . This compound is particularly valuable in the field of medicinal chemistry due to its ability to facilitate the formation of stable covalent bonds between molecules, making it a crucial tool for drug development and other biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N3-L-Cit-OH is synthesized through a series of chemical reactions that introduce the azide group into the molecule. The synthesis typically involves the use of protecting groups to ensure the selective reaction of functional groups. The azide group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
N3-L-Cit-OH undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole ring, which is a key step in click chemistry.
Ring strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing strained alkyne groups, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Common Reagents and Conditions
Copper sulfate and sodium ascorbate: Used in CuAAC reactions to catalyze the formation of the triazole ring.
Strained alkynes: Used in SPAAC reactions to facilitate the cycloaddition without the need for a copper catalyst.
Major Products Formed
The major products formed from these reactions are triazole-containing compounds, which are highly stable and useful in various biochemical applications .
Aplicaciones Científicas De Investigación
N3-L-Cit-OH has a wide range of scientific research applications, including:
Mecanismo De Acción
N3-L-Cit-OH exerts its effects through click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions result in the formation of stable triazole rings, which are essential for linking molecules together in a controlled and efficient manner . The molecular targets and pathways involved include the azide and alkyne functional groups, which react to form the triazole ring .
Comparación Con Compuestos Similares
Similar Compounds
N3-L-Cit-OH (DCHA): Another form of this compound used in similar applications.
Azido-PEG derivatives: Used in click chemistry for similar purposes.
Alkyne-containing compounds: React with azides to form triazole rings.
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it particularly suitable for constructing peptidomimetic antibody-drug conjugate linkers. Its ability to undergo both CuAAC and SPAAC reactions provides versatility in various chemical and biological applications .
Propiedades
IUPAC Name |
(2S)-2-azido-5-(carbamoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O3/c7-6(14)9-3-1-2-4(5(12)13)10-11-8/h4H,1-3H2,(H,12,13)(H3,7,9,14)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCIIDRGWZAPDA-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N=[N+]=[N-])CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N=[N+]=[N-])CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxypentanoic acid](/img/structure/B8147212.png)





![(2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B8147255.png)
![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid](/img/structure/B8147259.png)
![1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)-](/img/structure/B8147267.png)
![(2S)-2-amino-6-[[2-[[(4S)-4-amino-4-carboxybutyl]amino]-4H-imidazol-5-yl]amino]hexanoic acid](/img/structure/B8147268.png)
